molecular formula C18H18N2O3S B11493705 N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B11493705
M. Wt: 342.4 g/mol
InChI Key: VVWPAWOBHWSMHB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating infections and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide

Uniqueness

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide is unique due to its specific combination of a quinoline core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-8-methoxyquinoline-5-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-3-13-6-8-14(9-7-13)20-24(21,22)17-11-10-16(23-2)18-15(17)5-4-12-19-18/h4-12,20H,3H2,1-2H3

InChI Key

VVWPAWOBHWSMHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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